2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
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Overview
Description
2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile is a heterocyclic compound that belongs to the class of pyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups in this compound makes it a versatile intermediate for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile typically involves a multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters. This reaction is often catalyzed by various catalysts, including organocatalysts and metal catalysts. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or water, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyran derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: It has shown promise in preclinical studies as an anticancer and antimicrobial agent.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable biological activities.
2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles: These derivatives have been studied for their pharmacological properties and synthetic versatility
Uniqueness
The presence of the 2-fluorophenyl and 7-methyl groups in 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile imparts unique chemical and biological properties. These substituents enhance the compound’s stability and specificity in biological systems, making it a valuable candidate for drug development .
Properties
CAS No. |
315246-10-7 |
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Molecular Formula |
C16H11FN2O3 |
Molecular Weight |
298.27g/mol |
IUPAC Name |
2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
InChI |
InChI=1S/C16H11FN2O3/c1-8-6-12-14(16(20)21-8)13(10(7-18)15(19)22-12)9-4-2-3-5-11(9)17/h2-6,13H,19H2,1H3 |
InChI Key |
MLGOCMBZRRORBW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3F)C(=O)O1 |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3F)C(=O)O1 |
Origin of Product |
United States |
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